苯乙基-(2,2,2-三氟乙基)-胺

描述

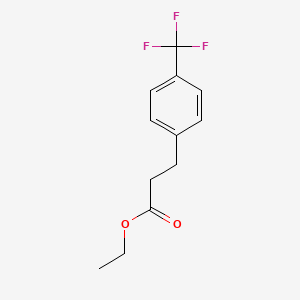

Phenethyl-(2,2,2-trifluoroethyl)-amine is a compound that falls within the category of α-trifluoromethylated amine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group can impart unique physical and chemical properties to these molecules, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of α-trifluoromethylated amine derivatives, such as Phenethyl-(2,2,2-trifluoroethyl)-amine, can be achieved through several synthetic routes. One approach involves the dehydrative condensation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, which is effective for α-dipeptide synthesis . Another method includes a one-pot cascade trifluoromethylation/cyclization of imides, which has been applied to tryptamine- and phenethylamine-derived imides to yield α-trifluoromethylated amine derivatives . Additionally, primary amines can be synthesized via ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA), which is a metal and base-free approach .

Molecular Structure Analysis

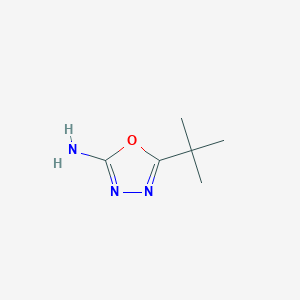

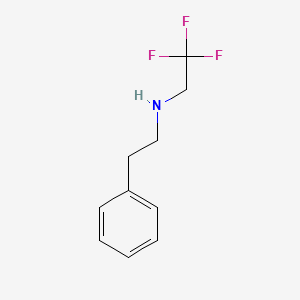

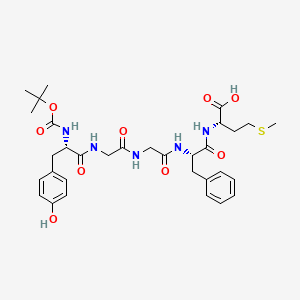

The molecular structure of Phenethyl-(2,2,2-trifluoroethyl)-amine is characterized by the presence of a phenethylamine backbone with a trifluoromethyl group attached to an ethyl chain. This structural motif is known to influence the electronic properties of the molecule, as seen in the fluorescence enhancement of trans-4-aminostilbene derivatives upon N-phenyl substitution, which leads to a more planar ground-state geometry and a larger charge-transfer character for the fluorescent excited state .

Chemical Reactions Analysis

Phenethyl-(2,2,2-trifluoroethyl)-amine and its derivatives can participate in various chemical reactions. For instance, the synthesis of α-trifluoromethyl-phenethylamines can be achieved by reducing electron-deficient β-aryl-α-trifluoromethyl enamines and imines with sodium cyanoborohydride in the presence of trifluoroacetic acid . The reaction of primary amines with β-aryl-α-trifluoromethyl enamines or β-chloro-β-(trifluoromethyl)styrenes is also a viable pathway for the synthesis of these compounds .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the phenethylamine structure significantly alters the physical and chemical properties of the resulting compound. For example, fluorinated polyimides derived from a similar trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, high glass-transition temperatures, low dielectric constants, and low water uptake . Additionally, the derivatization of primary and secondary amines with perfluorobenzene derivatives enhances their electron-capturing properties, which is beneficial for gas chromatography using electron capture detection .

科学研究应用

氟化聚酰亚胺合成

一个应用领域涉及合成新型氟化聚酰亚胺,利用苯乙基-(2,2,2-三氟乙基)-胺衍生物以增强材料性能。Chung, Tzu, 和 Hsiao (2006) 合成了一种新型三氟甲基取代的双(醚胺)单体,导致具有高溶解度、低介电常数和优异热稳定性的聚酰亚胺,适用于电子应用 (Chung, Tuan-Wen Tzu, & Hsiao, 2006)。

三氟甲基化和环化

Pandey 和 Anbarasan (2014) 报告了一种一锅式级联三氟甲基化/环化的酰亚胺合成α-三氟甲基化胺衍生物,展示了该化合物在有机合成中的实用性 (Pandey & Anbarasan, 2014)。

苯乙基胺的SAR/QSAR

Niu 等人 (2007) 应用支持向量机 (SVM) 技术研究了苯乙基胺的结构-活性关系 (SAR) 和定量结构-活性关系 (QSAR),表明其在药物发现中的重要性 (Niu, Lu, Yang, Cai, & Li, 2007)。

三氟甲基化胺的合成

Xu 和 Dolbier (2000) 展示了使用类似化合物合成三氟甲基化胺,展示了其在为各种有机化合物生产提供合成有用的亲电反应方面的潜力 (Xu & Dolbier, 2000)。

羧酸和胺的直接酰胺化

Lanigan, Starkov, 和 Sheppard (2013) 探讨了羧酸与胺的直接酰胺化,突出了相关氟化合物在有机化学中促进高效和清洁合成途径的作用 (Lanigan, Starkov, & Sheppard, 2013)。

安全和危害

属性

IUPAC Name |

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)8-14-7-6-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKFYXJNQUUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543712 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |

CAS RN |

106241-19-4 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)